Ammonium glycyrrhizate
CAS No.: 1407-03-0
Cat. No.: VC20777909
Molecular Formula: C42H65NO16
Molecular Weight: 840 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1407-03-0 |
---|---|
Molecular Formula | C42H65NO16 |
Molecular Weight | 840 g/mol |
IUPAC Name | (2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane |
Standard InChI | InChI=1S/C42H62O16.H3N/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);1H3/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35-,38+,39-,40-,41+,42+;/m0./s1 |
Standard InChI Key | ILRKKHJEINIICQ-OOFFSTKBSA-N |
Isomeric SMILES | C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O.N |
SMILES | CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.N |
Canonical SMILES | CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.N |
Introduction
Definition and Chemical Identity
Ammonium glycyrrhizate, also known as glycyrrhizic acid ammonium salt, is an organic compound extracted from the roots of Glycyrrhiza glabra L. (licorice plant). It is specifically a mixture of ammonium 18α- and 18β-glycyrrhizate, with the 18β-isomer being the predominant component . The compound is classified as a derivative of natural substances with a relatively low harm score of 2 . From a chemical perspective, it is the ammonium salt of (20β)-3β-[[2-O-(β-D-glucopyranosyluronic acid)-α-D-glucopyranosyluronic acid]oxy]-11-oxoolean-12-en-29-oic acid .
Nomenclature and Identification
Ammonium glycyrrhizate is identified through various international classification systems as follows:
Parameter | Identifier |
---|---|
CAS Number | 1407-03-0 |
EINECS | 258-887-7 |
Molecular Formula | C₄₂H₆₅NO₁₆ |
Molecular Weight | 839.96 g/mol |
The compound is recognized in regulatory frameworks including the European Pharmacopoeia, which stipulates a content requirement of 98.0% to 102.0% on an anhydrous basis .
Physical and Chemical Properties
Ammonium glycyrrhizate possesses distinctive physical and chemical characteristics that influence its applications across various industries. Its solubility profile is particularly important for formulation considerations in pharmaceutical and cosmetic applications.
Physical Appearance and Organoleptic Properties
Ammonium glycyrrhizate appears as a white to yellowish-white hygroscopic powder with an intensely sweet taste. Its sweetness is estimated to be 33-200 times greater than that of sucrose, making it an effective flavor enhancer and sweetening agent .
Solubility Profile
The compound exhibits selective solubility in different solvents, as detailed in the following table:
Solvent | Solubility |
---|---|
DMSO | 168 mg/mL (200.0 mM) |
Water | 5 mg/mL (5.95 mM); more soluble in hot water |
Ethanol (anhydrous) | Practically insoluble |
Acetone | Practically insoluble |
Hydroalcoholic mixtures | Soluble |
Glycerin | Soluble |
Propylene glycol | Soluble |
Oily phases (e.g., caprylic/capric triglycerides) | Insoluble |
These solubility characteristics are crucial for determining appropriate formulation strategies in pharmaceutical, cosmetic, and food applications .
Pharmacological Activities
Ammonium glycyrrhizate demonstrates numerous pharmacological activities that have been extensively investigated through in vitro and in vivo studies, highlighting its therapeutic potential.
Anti-inflammatory Mechanisms
The anti-inflammatory activity of ammonium glycyrrhizate is attributed to multiple mechanisms of action. Research indicates that it inhibits phospholipase A2, an enzyme that plays a critical role in inflammatory processes. Additionally, it suppresses cyclooxygenase activity and the subsequent formation of prostaglandins, which are key mediators of inflammation .
A significant study demonstrated that a single intraperitoneal injection of ammonium glycyrrhizate produced substantial anti-inflammatory effects in zymosan-induced paw edema and peritonitis models. Molecular docking studies revealed that the compound possesses higher affinity for microsomal prostaglandin E synthase type-2 compared to type-1, and preferentially binds to cyclooxygenase-2 (COX-2) over COX-1 .
Antinociceptive Effects
Ammonium glycyrrhizate has demonstrated remarkable pain-relieving properties. Studies utilizing various animal models of pain, including the writhing test, formalin test, and zymosan-induced hyperalgesia, showed that the compound administered 24 hours before testing produced strong antinociceptive effects. Notably, these effects persisted for 24-48 hours after a single administration, indicating long-lasting pain relief potential .
Antioxidant Properties
In vitro studies have shown that ammonium glycyrrhizate acts as an effective free radical scavenger. It significantly protects AGS cells (human gastric adenocarcinoma cells) from hydrogen peroxide-induced damage, as measured by the integrity of the actin cytoskeleton. Additionally, it inhibits ferrous sulfate-induced reactive oxygen radical formation in a dose-dependent manner, suggesting its potential as an antioxidant agent .
Antiviral Activity
Ammonium glycyrrhizate has demonstrated the ability to inhibit the growth and cytopathology of several unrelated DNA and RNA viruses. This broad-spectrum antiviral activity adds to its therapeutic value and potential applications in infectious disease management .
Other Biological Activities
The compound has been identified as a direct inhibitor of High Mobility Group Box 1 (HMGB1), a protein involved in various inflammatory conditions. It also shows anti-diabetic properties and inhibits both hepatic delta 4-5-reductase and 11 beta-hydroxysteroid dehydrogenase, which may contribute to its diverse pharmacological effects .
Applications in Various Industries
The unique properties of ammonium glycyrrhizate have led to its widespread use across multiple industries, with applications ranging from cosmetics to pharmaceuticals and food products.
Cosmetic and Dermatological Applications
In the cosmetic industry, ammonium glycyrrhizate serves as an anti-inflammatory and soothing agent. It is incorporated into various products including creams, face masks, and shampoos. Its skin conditioning, smoothing, calming, and anti-seborrheic properties make it particularly valuable for treating skin conditions such as inflammations, wounds, eczema, and burns .
It is also beneficial for greasy hair management and is included in formulations for baby care products due to its gentle nature. The recommended dosage in cosmetic formulations typically ranges from 0.5% to 1.0% .
Food Industry Applications
Ammonium glycyrrhizate is recognized as a flavoring substance in both the Food Chemical Codex and Codex Alimentarius. In Europe, it is included in the Community Register on flavorings and certain food ingredients with flavoring properties for use in and on foods, as specified in Commission Implementing Regulation (EU) No 872/2012 and Annex I to Regulation (EC) No 1334/2008 .
Its extreme sweetness (33-200 times sweeter than sucrose) makes it an excellent sweetener and natural flavoring agent in various food products including tea, candies, and confectionery items .
Pharmaceutical Applications
The pharmaceutical potential of ammonium glycyrrhizate stems from its diverse pharmacological activities. Its anti-inflammatory, antinociceptive, antioxidant, and antiviral properties make it a candidate for various therapeutic applications .
Research has highlighted its potential for clinical treatment of pain and inflammatory-related diseases. Additionally, its incorporation into nonionic surfactant vesicles (NSVs) has been shown to decrease edema and nociceptive responses more effectively than ammonium glycyrrhizate alone .
Oral Care Products
Due to its sweet taste and anti-inflammatory properties, ammonium glycyrrhizate is used in dental hygiene products such as toothpaste and formulations for treating gingival inflammations. It can effectively mask unpleasant flavors in oral care products while providing therapeutic benefits .
Recent Research Developments
Recent scientific investigations have expanded our understanding of ammonium glycyrrhizate's mechanisms of action and potential therapeutic applications. Studies have focused on its effects on cytokine regulation and inflammatory pathways.
Cytokine Modulation
Research has demonstrated that ammonium glycyrrhizate up-regulates interleukin-10 (IL-10) levels while down-regulating tumor necrosis factor-alpha (TNF-α) levels. This cytokine modulation contributes to its anti-inflammatory effects and therapeutic potential in inflammatory conditions .
Advanced Drug Delivery Systems
The development of ammonium glycyrrhizate-loaded nonionic surfactant vesicles (NSVs) has shown enhanced efficacy in reducing edema and nociceptive responses compared to ammonium glycyrrhizate alone or empty NSVs in animal models. This suggests that appropriate delivery systems can significantly improve the therapeutic efficacy of the compound .
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